molecular formula C8H14ClNO2 B3004523 Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride CAS No. 2231673-55-3

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride

Cat. No. B3004523
CAS RN: 2231673-55-3
M. Wt: 191.66
InChI Key: YRPKPEVDIRHBSM-UHFFFAOYSA-N
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Description

“Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride” is a chemical compound with the CAS Number: 2231673-55-3 . Its molecular weight is 191.66 . The IUPAC name for this compound is methyl 2- (3-aminobicyclo [1.1.1]pentan-1-yl)acetate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2.ClH/c1-11-6 (10)2-7-3-8 (9,4-7)5-7;/h2-5,9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride and its derivatives have been a subject of interest in chemical synthesis and structural analysis. Franck-Neumann, Miesch, and Kempf (1989) explored the synthesis of 2-aminobicyclo [2.1.0] pentane derivatives, showcasing the compound's potential in creating complex chemical structures (Franck-Neumann, Miesch, & Kempf, 1989).

Anticancer Properties

  • The amino acetate functionalized Schiff base organotin(IV) complexes, which include derivatives of methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride, have been studied for their anticancer properties. Basu Baul et al. (2009) investigated these complexes' structure and in vitro cytotoxicity, revealing their potential in cancer treatment (Basu Baul, Basu, Vos, & Linden, 2009).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-6(10)2-7-3-8(9,4-7)5-7;/h2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPKPEVDIRHBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC(C1)(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride

CAS RN

2231673-55-3
Record name methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride
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